4-Ethylthiazole-2-sulfonyl fluoride
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Overview
Description
4-Ethylthiazole-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2173998-91-7 . It has a molecular weight of 195.24 . The IUPAC name for this compound is 4-ethylthiazole-2-sulfonyl fluoride . It is a liquid in its physical form .
Synthesis Analysis
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
Molecular Structure Analysis
The molecular structure of 4-Ethylthiazole-2-sulfonyl fluoride is represented by the InChI Code: 1S/C5H6FNO2S2/c1-2-4-3-10-5(7-4)11(6,8)9/h3H,2H2,1H3 . The InChI key is YHCFLFYHQDHVNC-UHFFFAOYSA-N .
Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Scientific Research Applications
Fluorine Removal from Water
Background: A large amount of fluorine-containing wastewater is generated due to rapid industrial development. Excessive fluoride content in water poses risks to both ecological security and human health. While fluoride is essential in trace amounts for human health (e.g., preventing caries and aiding mineralization), excessive intake can lead to dental fluorosis and skeletal issues.
Application: Researchers have explored novel adsorbents for defluorination, including metal-based adsorbents, natural adsorbents, and nanomaterials. Notably, cerium-aluminum bimetallic oxides have shown promising fluorine removal ability . These materials adsorb fluoride ions effectively, and their physicochemical properties contribute to efficient defluorination.
Future Directions: The coupling of adsorption methods with chemical precipitation, filtration, and super-magnetic separation can treat high concentrations of fluoride wastewater. By selecting appropriate process combinations, high-efficiency defluorination in water can be achieved. However, practical challenges in using these materials still need to be addressed.
Conclusion
4-Ethylthiazole-2-sulfonyl fluoride remains an intriguing compound with diverse applications. While its primary use lies in water treatment, its potential extends to various scientific fields. Further research will unlock its full capabilities and address practical challenges.
Zhao, M.-M., Wang, Q., Krua, L. S. N., Yi, R.-N., Zou, R.-J., Li, X.-Y., & Huang, P. (2023). Application Progress of New Adsorption Materials for Removing Fluorine from Water. Water, 15(4), 646. DOI: 10.3390/w15040646
Mechanism of Action
Safety and Hazards
The safety data sheet for 4-Ethylthiazole-2-sulfonyl fluoride indicates that it has hazard statements H302, H312, H314, H332, H335 . These statements correspond to hazards related to harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation respectively .
Future Directions
Fluorine has proven to be remarkably successful in drug development programmes, and most drug development programmes will at least explore fluorine during the optimization of a lead compound . The unique properties of fluorine contribute to its versatility, and its high electronegativity inductively tunes the electronic profile of a molecule thus modulating basicity/acidity and other physical characteristics .
properties
IUPAC Name |
4-ethyl-1,3-thiazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2S2/c1-2-4-3-10-5(7-4)11(6,8)9/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCFLFYHQDHVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,3-thiazole-2-sulfonyl fluoride |
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